molecular formula C10H10N2O B11763255 5-(p-Tolyl)isoxazol-3-amine

5-(p-Tolyl)isoxazol-3-amine

Cat. No.: B11763255
M. Wt: 174.20 g/mol
InChI Key: BYGXGLCNHQZMBR-UHFFFAOYSA-N
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Description

5-(p-Tolyl)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyl)isoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the preparation of the isoxazol-3-amine ligand from 5-(p-tolyl)isoxazole-3-carbaldehyde oxime by successive transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. Metal-free synthetic routes are preferred to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolyl)isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can have different biological activities and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(p-Tolyl)isoxazol-3-amine include other isoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a ligand in catalytic reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-(4-methylphenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(11)12-13-9/h2-6H,1H3,(H2,11,12)

InChI Key

BYGXGLCNHQZMBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)N

Origin of Product

United States

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